4-Bromophenol, isoBOC

Description

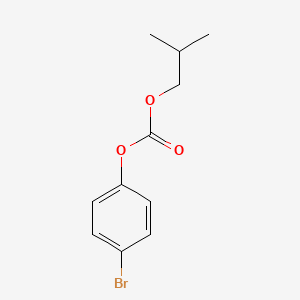

The exact mass of the compound 4-bromophenyl isobutyl carbonate is 272.00481 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRPRWZWOGQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Representations in Advanced Chemical Contexts

Systematic Nomenclature and Isomeric Considerations

A systematic name cannot be assigned without a confirmed chemical structure.

Conformational Analysis and Stereochemical Aspects

Conformational analysis and the discussion of stereochemistry are predicated on a known molecular structure, which is absent in this case.

Advanced Spectroscopic Signatures for Structural Elucidation

Without a known compound, the generation or reporting of NMR data is impossible. This includes:

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the absorbed infrared radiation. An IR spectrum is a plot of the intensity of absorption versus the wavenumber (cm⁻¹) of the radiation.

The most characteristic absorption bands for tert-butyl (4-bromophenyl) carbonate would be:

C=O Stretching: The carbonyl (C=O) stretch of the carbonate group is typically a very strong and sharp absorption. For aromatic carbonates, this band is observed in the region of 1820-1775 cm⁻¹. spectroscopyonline.com This is at a higher frequency compared to saturated esters due to the electron-withdrawing nature of the phenoxy group. The presence of bromine in the para position of the phenyl ring is expected to have a minor electron-withdrawing inductive effect, which might slightly shift this peak to a higher wavenumber compared to the unsubstituted tert-butyl phenyl carbonate.

O-C-O Stretching: Carbonates exhibit characteristic asymmetric and symmetric stretching vibrations of the O-C-O linkage. The asymmetric stretch is typically found around 1280-1210 cm⁻¹ and is a strong, broad band. spectroscopyonline.com This band is a key diagnostic feature for carbonates.

C-O Stretching: Two different C-O single bond stretches are present: the Ar-O stretch and the O-C(CH₃)₃ stretch. The Ar-O stretch in aromatic ethers and related compounds typically appears in the 1260-1180 cm⁻¹ region. The O-C stretch of the tert-butyl group is expected in the 1200-1100 cm⁻¹ range. These may overlap with the O-C-O stretching vibrations.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ (typically weak to medium intensity) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region (variable intensity). The substitution pattern on the benzene (B151609) ring (para-disubstituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. A strong band in this lower frequency region is characteristic of 1,4-disubstitution.

tert-Butyl Group Vibrations: The tert-butyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a characteristic doublet).

C-Br Stretching: The C-Br stretching vibration for aryl bromides occurs at low frequencies, typically in the 600-500 cm⁻¹ range. This absorption is often weak and can be difficult to assign definitively.

The expected prominent IR absorption bands for tert-butyl (4-bromophenyl) carbonate are summarized in the interactive table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Carbonyl (C=O) Stretch | 1820 - 1775 | Strong, Sharp | Carbonate |

| Asymmetric O-C-O Stretch | 1280 - 1210 | Strong, Broad | Carbonate |

| Aromatic C-H Stretch | > 3000 | Weak to Medium | Aromatic Ring |

| Aliphatic C-H Stretch | < 3000 | Medium | tert-Butyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Variable | Aromatic Ring |

| tert-Butyl Bending | 1390 and 1365 | Strong (Doublet) | tert-Butyl Group |

| para-Disubstituted C-H Bend | 850 - 800 | Strong | Aromatic Ring |

| C-Br Stretch | 600 - 500 | Weak to Medium | Aryl Bromide |

Mass Spectrometry Fragmentation Patterns for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner.

The molecular ion peak (M⁺) for tert-butyl (4-bromophenyl) carbonate would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation of tert-butyl (4-bromophenyl) carbonate is expected to be dominated by several key pathways, predictable from the fragmentation of similar structures like tert-butyl phenyl carbonate and general principles of mass spectrometry. nist.govlibretexts.orgyoutube.com

Key expected fragmentation pathways include:

Loss of Isobutylene (B52900): A very common fragmentation pathway for tert-butyl ethers, esters, and carbonates is the loss of isobutylene (C₄H₈, mass = 56) through a McLafferty-type rearrangement, leading to the formation of a protonated carbonic acid intermediate which then can further fragment. This would result in a significant peak at [M - 56]⁺.

Loss of the tert-Butyl Radical: Cleavage of the O-C(CH₃)₃ bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57), resulting in a peak at [M - 57]⁺. The resulting ion would be a 4-bromophenyl carbonate cation.

Formation of the tert-Butyl Cation: A very stable carbocation, the tert-butyl cation (C(CH₃)₃⁺), would be expected to form, giving a prominent peak at m/z 57. This is often the base peak in the spectra of compounds containing a tert-butyl group.

Loss of Carbon Dioxide: The molecular ion or fragment ions containing the carbonate moiety can lose a molecule of carbon dioxide (CO₂, mass = 44). For example, the [M - 57]⁺ fragment could lose CO₂ to give the 4-bromophenoxy cation.

Cleavage of the Aryl-Oxygen Bond: Fragmentation can occur at the Ar-O bond, leading to the formation of a 4-bromophenoxy radical and a tert-butoxycarbonyl cation, or a 4-bromophenoxy cation ([BrC₆H₄O]⁺) and a tert-butoxycarbonyl radical. The 4-bromophenoxy cation would show the characteristic isotopic pattern of bromine.

Loss of Bromine: The molecular ion or fragment ions containing bromine can lose a bromine radical (•Br, mass = 79 or 81), leading to peaks at [M - 79]⁺ and [M - 81]⁺.

The predicted significant fragments in the mass spectrum of tert-butyl (4-bromophenyl) carbonate are presented in the interactive table below.

| m/z Value | Proposed Fragment Ion | Formation Pathway | Isotopic Pattern |

| 274/276 | [C₁₁H₁₃BrO₃]⁺ (M⁺) | Molecular Ion | Doublet (1:1) |

| 218/220 | [C₇H₅BrO₃]⁺ | Loss of isobutylene (C₄H₈) | Doublet (1:1) |

| 217/219 | [C₇H₄BrO₃]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) | Doublet (1:1) |

| 173/175 | [C₆H₄BrO]⁺ | Loss of •C(CH₃)₃ and CO₂ | Doublet (1:1) |

| 157/159 | [C₆H₄Br]⁺ | From [C₆H₄BrO]⁺ by loss of CO | Doublet (1:1) |

| 117 | [C₇H₅O₃]⁺ | Loss of Br from [M - C₄H₈]⁺ | Single |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | Single |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For tert-butyl (4-bromophenyl) carbonate, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: The precise lengths of all covalent bonds (e.g., C=O, C-O, C-C, C-Br, C-H) and the angles between them would be determined. This would allow for a detailed analysis of the molecular geometry. For instance, the planarity of the phenyl ring and the carbonate group could be confirmed. The geometry around the carbonate carbon is expected to be trigonal planar.

Conformation: The preferred conformation of the molecule in the solid state would be revealed. This includes the rotational orientation of the tert-butyl group relative to the carbonate plane and the dihedral angle between the phenyl ring and the carbonate group.

Intermolecular Interactions: The way in which the molecules pack together in the crystal lattice is determined by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds (e.g., C-H···O). The bromine atom can also participate in halogen bonding. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. While tert-butyl (4-bromophenyl) carbonate is achiral, this is a critical application of the technique for other compounds.

While a crystal structure for tert-butyl (4-bromophenyl) carbonate is not publicly available, data from structurally related compounds, such as other substituted phenyl carbonates or molecules containing a tert-butoxycarbonyl group, can provide insights into the expected structural features. nih.govresearchgate.net For example, in the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the bond lengths and angles of the N-tert-butoxycarbonyl group have been precisely determined, showing the expected trigonal planar geometry around the carbonyl carbon and the characteristic bond lengths for the C=O and C-O bonds. nih.govresearchgate.net Similar precision would be expected for the O-tert-butoxycarbonyl group in the target molecule.

A hypothetical data table summarizing the type of information that would be obtained from an X-ray crystallographic analysis of tert-butyl (4-bromophenyl) carbonate is presented below.

| Structural Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| C=O Bond Length (Å) | ~1.20 Å |

| O-C(O) Bond Length (Å) | ~1.34 Å |

| Ar-O Bond Length (Å) | ~1.40 Å |

| C-Br Bond Length (Å) | ~1.90 Å |

| O=C-O Bond Angle (°) | ~125° |

| C-O-C Bond Angle (°) | ~115° |

| Phenyl-Carbonate Dihedral Angle (°) | The angle of twist between the two groups |

| Intermolecular Interactions | van der Waals forces, potential C-H···O contacts, halogen bonding |

Synthetic Methodologies for 4 Bromophenol, Isoboc

Strategies for O-Butoxycarbonylation of 4-Bromophenol (B116583)

The O-tert-butoxycarbonylation of 4-bromophenol is a crucial transformation, primarily involving the reaction of the phenolic hydroxyl group with a suitable electrophilic carbonyl source to form a carbonate ester. This process protects the hydroxyl group, enhancing the compound's utility in multi-step organic syntheses.

Utilization of Di-tert-Butyl Dicarbonate (B1257347) (Boc₂O) Reagents

The most prevalent and versatile reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). Its widespread use is due to its commercial availability, favorable reaction kinetics, and the relatively benign nature of its byproducts (tert-butanol and carbon dioxide). Various protocols have been developed to optimize the reaction's efficiency and selectivity.

To accelerate the O-butoxycarbonylation reaction, which can be sluggish otherwise, various catalysts are employed. These can be broadly categorized into base catalysts and Lewis acid catalysts.

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this reaction. The mechanism involves the initial attack of DMAP on the Boc₂O anhydride (B1165640), forming a reactive N-tert-butoxycarbonylpyridinium intermediate. tcichemicals.com This intermediate is significantly more electrophilic than Boc₂O itself and is readily attacked by the phenoxide ion of 4-bromophenol. The catalyst, DMAP, is then regenerated, completing the catalytic cycle. tcichemicals.comresearchgate.net While highly efficient, the use of DMAP must be controlled as it can promote side reactions, and its toxicity is a consideration for process scale-up. researchgate.nettandfonline.com

Lewis acid catalysis offers an alternative under neutral or mildly acidic conditions. A key challenge in Lewis acid-catalyzed O-Boc formation is that strong Lewis acids can promote the formation of tert-butyl ethers as a side product. ambeed.com Therefore, the use of mild Lewis acids is preferred. Magnesium bromide etherate (MgBr₂·OEt₂) has been identified as an inexpensive and effective catalyst for the O- and N-tert-butoxycarbonylation of phenols and amines under solvent-free conditions at room temperature. ambeed.comsigmaaldrich.com Other Lewis acids such as zinc acetate (B1210297) (Zn(OAc)₂), bismuth(III) chloride (BiCl₃), and yttria-zirconia have also been reported to catalyze the Boc protection of hydroxyl groups. researchgate.netsigmaaldrich.com

Table 1: Comparison of Catalytic Approaches for O-Boc Protection of Phenols

| Catalyst | Typical Conditions | Advantages | Disadvantages | Citations |

| DMAP | Boc₂O, organic solvent (e.g., THF, CH₂Cl₂), room temp. | High efficiency, fast reaction rates. | Toxicity, potential for side reactions. | tcichemicals.comtandfonline.comresearchgate.net |

| MgBr₂·OEt₂ | Boc₂O, solvent-free or CH₂Cl₂, room temp. | Mild, inexpensive, avoids tert-butyl ether formation, good yields. | Catalyst can be moisture sensitive. | ambeed.comsigmaaldrich.com |

| Zn(OAc)₂ | Boc₂O, solvent. | Commercially available. | May produce mixtures of mono- and di-Boc derivatives in some cases. | researchgate.net |

| CBr₄ | Boc₂O, solvent-free. | Organocatalytic, high chemoselectivity, avoids side reactions like bromination. | Catalyst can be toxic. | researchgate.net |

Recent advancements have focused on developing more environmentally benign and sustainable methods. A significant breakthrough has been the use of water as a solvent for the O-tert-butoxycarbonylation of phenols without the need for any catalyst. sigmaaldrich.com In this system, it is proposed that hydrogen bonding between water and the carbonyl oxygen of Boc₂O leads to an "electrophilic activation," making the carbonyl group more susceptible to nucleophilic attack by the phenol (B47542). fishersci.co.uk

This water-mediated protocol is not only eco-friendly but also highly efficient, affording excellent yields of the desired O-Boc derivatives in short reaction times (typically 30-120 minutes) at room temperature. sigmaaldrich.com The procedure shows high chemoselectivity, as other functional groups such as amides, aldehydes, and nitro groups are well-tolerated. sigmaaldrich.comfishersci.co.uk While water is the optimal solvent, studies have evaluated others; polar protic solvents like methanol (B129727) and ethanol (B145695) give poor yields, and polar aprotic solvents like THF and acetonitrile (B52724) show no significant reaction under catalyst-free conditions. sigmaaldrich.com

Table 2: Evaluation of Solvents for Catalyst-Free O-Boc Protection of Phenol

| Solvent | Reaction Time | Yield (%) | Citation |

| Water | 45 min | 95 | nih.gov |

| Methanol (MeOH) | 72 h | 10 | sigmaaldrich.com |

| Ethanol (EtOH) | 72 h | 4 | sigmaaldrich.com |

| Acetonitrile (MeCN) | 72 h | Trace | sigmaaldrich.com |

| Tetrahydrofuran (B95107) (THF) | 72 h | Trace | sigmaaldrich.com |

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing waste and reaction time.

Temperature : Most catalytic and catalyst-free Boc protections of phenols are conducted at room temperature. ambeed.comsigmaaldrich.com Elevated temperatures are generally not required and may increase the likelihood of side reactions or decomposition of the product. For sluggish substrates, moderate heating might be employed, but this requires careful control. ambeed.com

Stoichiometry : The reaction is typically performed with a slight excess or an equimolar amount of Boc₂O relative to the 4-bromophenol. researchgate.netsigmaaldrich.com Using a large excess of Boc₂O is usually unnecessary and not cost-effective. For catalyst-free water-mediated reactions, a 1:1 molar ratio of phenol to Boc₂O is effective. fishersci.co.uk The amount of solvent can also be critical; for instance, in aqueous systems, a minimal amount of water (e.g., 5 mL/mmol) is required for optimal rates, with larger volumes potentially slowing the reaction due to reagent dispersion. researchgate.netnih.gov

Reaction Time : Reaction progress is typically monitored by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed. sigmaaldrich.com Reaction times can vary from as little as 30 minutes to several hours depending on the substrate, catalyst, and solvent system used. sigmaaldrich.com

Alternative Carbonylation Methods

While di-tert-butyl dicarbonate is the dominant reagent, other electrophilic sources can be used to install the Boc group onto a phenolic oxygen.

tert-Butyl Chloroformate (Boc-Cl) is a highly reactive alternative to Boc₂O. It readily reacts with alcohols and phenols in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to form carbonate esters. The base is required to neutralize the hydrochloric acid byproduct. However, tert-butyl chloroformate is thermally unstable and not commercially available in bulk, often needing to be prepared fresh from phosgene (B1210022) and tert-butanol (B103910) before use, which poses significant handling risks.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is another common Boc-transfer reagent. sigmaaldrich.com It is a stable, crystalline solid primarily used for the N-protection of amino acids in peptide synthesis. ambeed.comsigmaaldrich.com The reaction proceeds under mild basic conditions, and its use for the O-protection of phenols, while less common than for amines, represents a viable alternative strategy.

Precursor Synthesis and Bromination Strategies for 4-Bromophenol

The direct synthesis of the starting material, 4-bromophenol, is achieved through the electrophilic bromination of phenol. The hydroxyl group of phenol is a powerful activating group, directing incoming electrophiles to the ortho and para positions. A significant challenge is to control the reaction to favor mono-bromination at the para position over ortho-bromination and poly-bromination.

When phenol reacts with bromine water at room temperature, the reaction is vigorous and typically results in the formation of a white precipitate of 2,4,6-tribromophenol. To achieve selective mono-bromination at the para position, milder conditions and specific solvents are necessary.

The reaction of phenol with bromine in a less polar organic solvent, such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dioxane, at low temperatures significantly enhances the selectivity for 4-bromophenol. researchgate.net For example, conducting the bromination in carbon disulfide at -30°C can yield up to 97% of the desired 4-bromophenol isomer. researchgate.net At higher temperatures, the proportion of the ortho-isomer increases. researchgate.net

Table 3: Influence of Reaction Conditions on the Bromination of Phenol

| Brominating Agent | Solvent | Temperature | Major Product(s) | Citation |

| Bromine Water (aq. Br₂) | Water | Room Temp. | 2,4,6-Tribromophenol | |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | -30 °C | 4-Bromophenol (97% yield) | researchgate.net |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | +30 °C | 4-Bromophenol (82% yield) | researchgate.net |

| 1,4-Dioxane dibromide | 1,4-Dioxane | Water-cooling | 4-Bromophenol (88% yield) | researchgate.net |

Regioselective Bromination of Phenol for Para-Substitution

The synthesis of 4-bromophenol, a valuable intermediate in the production of pharmaceuticals, dyes, and flame retardants, primarily involves the electrophilic bromination of phenol. guidechem.com Achieving high regioselectivity for the para-substituted product is a key challenge due to the activating nature of the hydroxyl group, which directs substitution to both the ortho and para positions. chemistryviews.org

Several methods have been developed to enhance the yield of the desired 4-bromo isomer over the 2-bromo and 2,4-dibromo byproducts. The choice of brominating agent, solvent, and reaction conditions plays a crucial role in directing the substitution.

Classical Bromination with Elemental Bromine:

A traditional method involves the direct bromination of phenol using elemental bromine (Br₂). prepchem.comguidechem.com The reaction is often carried out in a solvent like carbon disulfide at low temperatures. prepchem.com Temperature control is critical; for instance, conducting the reaction at -30°C can yield up to 97% 4-bromophenol, whereas at +30°C, the yield drops to 82%. prepchem.com Cooling the reaction mixture with a salt and ice bath helps to minimize the formation of the ortho-isomer. prepchem.comorgsyn.org The process involves dissolving phenol in carbon disulfide and then slowly adding a solution of bromine in the same solvent. prepchem.com After the reaction, the carbon disulfide is distilled off, and the crude product is subjected to vacuum distillation to separate the p-bromophenol from the ortho-isomer and any dibrominated products. prepchem.comorgsyn.org

Modern Reagent-Based Approaches:

More contemporary methods utilize alternative brominating agents and catalytic systems to improve regioselectivity and yield under milder conditions. These approaches often aim to reduce the use of hazardous reagents like elemental bromine and chlorinated solvents.

Interactive Data Table: Comparison of Synthetic Methods for 4-Bromophenol

| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Para-Selectivity | Reference(s) |

|---|---|---|---|---|---|---|

| Classical | Br₂ | CS₂ | -30 | 97 | High | prepchem.com |

| Classical | Br₂ | CS₂ | +30 | 82 | Moderate | prepchem.com |

| Modern | TMSBr / (4-ClC₆H₄)₂SO | CH₃CN | Room Temp | High | up to 99:1 | chemistryviews.org |

| Modern | KBr / ZnAl–BrO₃⁻–LDHs | AcOH/H₂O | 35 | 71-89 | High | nih.gov |

| Modern | KBr / TCCA | C₂H₄Cl₂ | 40 | 93 | High (99% purity) | guidechem.com |

Isolation and Purification Techniques for Aromatic Bromination Intermediates

Following the synthesis of 4-bromophenol, a crucial step is the isolation and purification of the product from the reaction mixture, which typically contains unreacted starting materials, the ortho-isomer (2-bromophenol), and potentially di- or poly-brominated phenols. orgsyn.org The choice of purification method depends on the scale of the reaction and the purity requirements of the final product.

Distillation:

Fractional distillation under reduced pressure is a common technique for separating 4-bromophenol from its lower-boiling ortho-isomer. prepchem.comgoogle.com There is a significant difference in the boiling points of 2-bromophenol (B46759) (194.5°C) and 4-bromophenol (235-238°C), which facilitates their separation by this method. google.comsigmaaldrich.com Typically, one to three distillations are sufficient to achieve a high degree of purity. google.com Vacuum distillation is preferred to minimize thermal decomposition of the product. orgsyn.orggoogle.com A fraction boiling at 145-150°C under a pressure of 25-30 mm Hg is typically collected for 4-bromophenol. prepchem.comorgsyn.org

Crystallization:

Recrystallization is another effective method for purifying 4-bromophenol, which is a solid at room temperature. chemicalbook.comcdhfinechemical.com The crude product can be crystallized from various solvents, including chloroform (B151607), carbon tetrachloride, or petroleum ether. chemicalbook.com The principle of recrystallization relies on the differences in solubility between the desired compound and impurities at different temperatures. youtube.com For 4-bromophenol, it has been noted that moisture can hinder crystallization. orgsyn.org To obtain a very pure product, the distilled material can be cooled to 10°C and centrifuged to yield hard, white crystals with a sharp melting point of 63°C. orgsyn.org

Chromatography:

For analytical purposes or for the separation of small quantities, chromatographic techniques are highly effective.

Extraction:

Liquid-liquid extraction is a fundamental step in the work-up of many synthetic procedures for 4-bromophenol. After the reaction, the mixture is often poured into water and extracted with an organic solvent such as ether or ethyl acetate. guidechem.comprepchem.com The organic extracts are then combined, dried, and the solvent is evaporated to yield the crude product. guidechem.com

Interactive Data Table: Physical Properties for Purification of 4-Bromophenol

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 61-64 °C | sigmaaldrich.comchemicalbook.comcdhfinechemical.com |

| Boiling Point | 235-236 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in ethanol, ether, chloroform, and glacial acetic acid. Slightly soluble in water. | chemicalbook.comcdhfinechemical.comsolubilityofthings.com |

| Appearance | White to pinkish-brown crystalline solid. | chemicalbook.comcdhfinechemical.com |

Reactivity and Reaction Pathways of 4 Bromophenol, Isoboc

Chemical Transformations Involving the Bromine Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The electronic nature of the isoBOC protecting group, being moderately electron-withdrawing, can influence the reactivity of the aryl bromide.

The 4-bromophenyl moiety of isobutyl 4-bromophenyl carbonate is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. acs.org The general scheme involves the reaction of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used for the formation of biaryl compounds. The reaction of isobutyl 4-bromophenyl carbonate with an arylboronic acid would yield the corresponding isobutyl biphenyl-4-yl carbonate. The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. libretexts.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 80-100 | High | researchgate.net |

| [Pd₂(dba)₃] / Ligand | Cs₂CO₃ | Toluene | 100 | High | researchgate.net |

Stille Reaction

The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance to a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. The coupling of isobutyl 4-bromophenyl carbonate would proceed with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond.

Table 2: Typical Catalytic Systems for Stille Cross-Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) | Key Feature | Reference |

| Pd(PPh₃)₄ | - | THF | 50-100 | Standard conditions | wikipedia.org |

| Pd(OAc)₂ | PPh₃ | DMF | 80-120 | For less reactive substrates | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | - | Toluene | 110 | Common and effective | organic-chemistry.org |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org A base is required to regenerate the active palladium(0) catalyst. libretexts.org The reaction typically results in the formation of the trans isomer with high selectivity. organic-chemistry.org Isobutyl 4-bromophenyl carbonate can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 4-position of the phenyl ring.

Table 3: Common Conditions for the Heck Reaction with Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Alkene Partner | Reference |

| Pd(OAc)₂ | Et₃N | DMF or MeCN | 80-140 | Styrene, Acrylates | organic-chemistry.orgresearchgate.net |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100-150 | Various activated alkenes | libretexts.org |

| Pd(PPh₃)₄ | Et₃N | Toluene | 100 | Electron-deficient alkenes | organic-chemistry.org |

Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl group onto the phenyl ring of isobutyl 4-bromophenyl carbonate, leading to the formation of substituted arylalkynes. researchgate.net

Table 4: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine (B6355638) | THF or DMF | Room Temp. to 50°C | wikipedia.orgresearchgate.net |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene (B151609) or Toluene | Room Temp. to 80°C | organic-chemistry.org |

| Pd(OAc)₂/Ligand | - | Cs₂CO₃ | MeCN | 80°C | Copper-free conditions |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.ukchemistrysteps.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In the case of isobutyl 4-bromophenyl carbonate, the bromine atom is the potential leaving group. The isobutoxycarbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, for a successful SNAr reaction to displace the bromine atom, stronger activation is generally required. The presence of additional strongly electron-withdrawing groups, such as a nitro group, on the aromatic ring would be necessary to facilitate the displacement of the bromide ion by a nucleophile under reasonable conditions. masterorganicchemistry.com Without such additional activation, forcing conditions would be required, which might lead to the cleavage of the isoBOC protecting group.

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. lumenlearning.commasterorganicchemistry.com The substituents already present on the ring direct the position of the incoming electrophile. In isobutyl 4-bromophenyl carbonate, there are two substituents to consider: the bromine atom and the isobutoxycarbonyloxy group.

Bromine is a deactivating but ortho-, para-directing group. libretexts.org

Since the para position is already occupied by the bromine atom, both groups direct incoming electrophiles to the positions ortho to themselves. The bromine directs to positions 2 and 6, and the isobutoxycarbonyloxy group directs to positions 3 and 5. Therefore, electrophilic substitution on isobutyl 4-bromophenyl carbonate would likely lead to a mixture of products, with substitution occurring at the positions ortho to the isobutoxycarbonyloxy group (positions 3 and 5) and ortho to the bromine atom (positions 2 and 6). The precise ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Chemistry of the Isobutoxycarbonyl Group

The isobutoxycarbonyl (isoBOC) group serves as a protecting group for the phenolic hydroxyl function. Its primary chemical utility lies in its ability to be selectively removed under specific conditions to regenerate the free phenol (B47542).

The cleavage of the isoBOC group is a crucial step in multi-step syntheses where the phenolic hydroxyl group needs to be unmasked at a later stage.

Carbonate protecting groups, particularly those derived from tertiary alcohols like the tert-butoxycarbonyl (Boc) group, are well-known to be labile under acidic conditions. organic-chemistry.orgnih.gov The isobutoxycarbonyl group, while derived from a primary alcohol, can also be cleaved under acidic conditions, although potentially requiring slightly harsher conditions than a standard Boc group.

The mechanism of acid-mediated deprotection involves the protonation of the carbonyl oxygen of the carbonate. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the phenol, carbon dioxide, and the corresponding isobutyl cation. The isobutyl cation can then be trapped by a nucleophile or undergo elimination. A variety of acidic reagents can be employed for this transformation.

Table 5: Reagents for Acid-Mediated Deprotection of Carbonate Protecting Groups

| Reagent | Solvent | Key Features | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common for Boc deprotection, likely effective for isoBOC. nih.gov | |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | A standard and cost-effective method. nih.gov | |

| Formic Acid | - | A milder acidic condition. | N/A |

| Lewis Acids (e.g., AlCl₃) | - | Can also effect cleavage of some protecting groups. sioc-journal.cn |

The choice of acid and reaction conditions can be tailored to the specific substrate to ensure selective removal of the isoBOC group without affecting other acid-sensitive functionalities that may be present in the molecule.

Cleavage and Deprotection Strategies

Base-Mediated De-O-Butoxycarbonylation

The tert-butoxycarbonyl group attached to the phenolic oxygen of 4-Bromophenol (B116583), isoBOC can be readily cleaved under basic conditions. This lability to bases provides a useful method for the deprotection of the phenol, often avoiding the harsh acidic conditions that might affect other sensitive functional groups within a molecule. researchgate.net

The efficiency of this de-O-butoxycarbonylation is dependent on the strength of the base, the solvent system, and the reaction temperature. A variety of bases have been shown to be effective in cleaving the Boc group from phenolic substrates. Research on various substituted phenolic Boc carbonates demonstrates that bases such as piperidine, sodium hydroxide (B78521) (NaOH), and sodium methoxide (B1231860) (NaOMe) can facilitate this transformation. researchgate.net

For instance, studies on analogous substituted phenolic Boc carbonates have shown that even relatively mild bases can effect deprotection. The following table summarizes the conditions used for the deprotection of various phenolic Boc derivatives, which can serve as a guide for the deprotection of 4-Bromophenol, isoBOC.

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| tert-butyl (4-acetylphenyl) carbonate | 10% Piperidine | CHCl₃ | 4 | 92 | researchgate.net |

| tert-butyl (4-acetylphenyl) carbonate | 1% Piperidine | CHCl₃ | 36 | 92 | researchgate.net |

| tert-butyl (4-formyl-2-methoxyphenyl) carbonate | 1 N NaOH | MeOH | 0.5 | 95 | researchgate.net |

| methyl 4-(tert-butoxycarbonyloxy)benzoate | 1% Piperidine | CHCl₃ | 0.5 | 98 | researchgate.net |

The data indicates that electron-withdrawing groups on the phenyl ring can facilitate the cleavage of the Boc group. researchgate.net Given that bromine is an electron-withdrawing group, it is anticipated that the deprotection of this compound would proceed efficiently under similar basic conditions. The process of hydrolyzing dialkyl carbonates can also be achieved using metal carbonates, where the carbonate is converted to the corresponding alcohol. google.com

Selective Cleavage in Polyfunctional Molecular Systems

A key advantage of the isoBOC protecting group for phenols is the potential for its selective removal in the presence of other functional groups. The mild basic conditions required for its cleavage allow for orthogonality with protecting groups that are sensitive to acid or hydrogenation.

For example, research has demonstrated that the deprotection of a phenolic Boc group can be achieved without affecting a methyl ester present in the same molecule. researchgate.net Specifically, the treatment of methyl 4-(tert-butoxycarbonyloxy)benzoate with 1% piperidine in chloroform (B151607) led to the selective removal of the O-Boc group in high yield, leaving the methyl ester intact. researchgate.net This selectivity is crucial in multi-step syntheses where differential protection and deprotection are required.

Furthermore, the stability of the O-Boc group under certain conditions allows for the selective deprotection of other protecting groups. For instance, N-Boc groups on aromatic amines can be selectively cleaved in the presence of O-Boc groups using specific catalysts like montmorillonite (B579905) K10 clay. jk-sci.com This highlights the nuanced reactivity that can be achieved in complex molecules containing this compound.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is fundamental to predicting its reactivity and optimizing reaction conditions.

Kinetic Studies of Key Transformation Steps

Kinetic studies on the hydrolysis of diaryl carbonates, which are structurally related to this compound, provide valuable insights into the factors governing their reactivity. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic rings.

In studies of the phenolysis of asymmetric diaryl carbonates, it was found that the reactions are first order in the phenoxide nucleophile. nih.gov The reactivity of the carbonate is enhanced by the presence of electron-withdrawing groups on the leaving phenoxy group. nih.gov This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and also stabilize the resulting phenoxide leaving group. nih.gov In the case of this compound, the 4-bromo substituent, being electron-withdrawing, would be expected to increase the rate of nucleophilic attack at the carbonyl carbon compared to an unsubstituted phenyl carbonate.

The hydrolysis of diaryl carbonates has been studied under acidic conditions as well. rsc.org However, the deprotection of the Boc group from phenols is more commonly and efficiently carried out under basic or nucleophilic conditions. researchgate.net

Proposed Reaction Mechanisms for Functional Group Interconversions

The base-mediated de-O-butoxycarbonylation of this compound is proposed to proceed through a nucleophilic acyl substitution mechanism. The base, acting as a nucleophile (e.g., hydroxide or methoxide), attacks the electrophilic carbonyl carbon of the carbonate.

This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond of the phenoxide, releasing the 4-bromophenolate anion. The other product is a mixed carbonic anhydride (B1165640) which is unstable and decomposes to carbon dioxide and tert-butanol (B103910). The 4-bromophenolate is then protonated upon workup to yield 4-bromophenol.

The general mechanism for base-mediated hydrolysis of carbamates, which is analogous to carbonates, involves the attack of a nucleophile, such as a hydroxide ion, on the carbonyl carbon. clemson.edu For carbamates, this can be the rate-determining step. clemson.edu The presence of the electron-withdrawing 4-bromo substituent on the phenyl ring of this compound would facilitate this nucleophilic attack, thereby increasing the rate of deprotection.

Advanced Synthetic Applications of 4 Bromophenol, Isoboc As a Building Block

Incorporation into Complex Organic Architectures

The unique arrangement of a reactive halogen and a protected hydroxyl group on the aromatic ring makes tert-butyl (4-bromophenyl) carbonate an ideal starting material for the synthesis of intricate organic molecules. It serves as a versatile scaffold upon which molecular complexity can be systematically built.

The primary utility of the C-Br bond in tert-butyl (4-bromophenyl) carbonate lies in its participation in metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of substituted aromatic compounds. The Boc-protected phenol (B47542) can be deprotected post-coupling and subsequently alkylated or arylated to yield phenolic ethers.

A key reaction in this context is the Suzuki-Miyaura coupling, where the bromide is coupled with an organoboron compound. N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline (B41778), a related compound, serves as an ideal substrate for Suzuki coupling reactions to afford biaryls. chemdad.com This principle is directly applicable to tert-butyl (4-bromophenyl) carbonate.

Table 1: Examples of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Stille | Organotin compound | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (alkenyl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Amine, Alcohol | Pd₂(dba)₃, Ligand | C-N, C-O |

Following the formation of a new C-C bond at the para-position, the Boc protecting group can be cleaved, typically under acidic conditions, to liberate the free phenol. This phenol can then be converted into a phenolic ether through Williamson ether synthesis or other etherification protocols. google.com This two-step sequence allows for the synthesis of substituted phenolic ethers that would be difficult to access directly.

The ability to form C-C bonds via cross-coupling reactions makes tert-butyl (4-bromophenyl) carbonate a valuable precursor for polyaromatic systems. By employing di-boronic acids or other bifunctional coupling partners, chemists can extend the aromatic system in a controlled manner. Iterative coupling strategies can lead to the construction of oligomers and polymers with defined structures.

Furthermore, this building block can be used in the synthesis of heterocycles. The bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles, often via a metal-catalyzed pathway (e.g., Buchwald-Hartwig amination), to form heterocyclic rings. Alternatively, the functional groups can be elaborated in separate steps before a final cyclization event. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo intramolecular cyclization with the phenolic group (after deprotection) to form benzofuran (B130515) derivatives.

Role in Multi-Step Organic Synthesis

In the context of synthesizing complex target molecules, which often requires numerous steps, the strategic use of building blocks like tert-butyl (4-bromophenyl) carbonate is crucial for efficiency and selectivity.

The bifunctional nature of tert-butyl (4-bromophenyl) carbonate lends itself well to both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, complex fragments of the target molecule are synthesized independently and then joined together in the later stages. Tert-butyl (4-bromophenyl) carbonate can be elaborated into a sophisticated fragment. For example, the bromine can be converted into another functional group or used as a coupling handle, while the protected phenol is carried through several steps before its unveiling is required for a subsequent transformation.

Divergent Synthesis: This strategy involves using a common intermediate to generate a library of structurally related compounds. Tert-butyl (4-bromophenyl) carbonate is an excellent starting point for divergent synthesis. The two functional sites can be reacted sequentially and independently with a variety of reagents. For example, a Suzuki coupling at the bromine position with ten different boronic acids, followed by deprotection and etherification of the phenol with ten different alkyl halides, could theoretically generate a library of one hundred distinct products from a single starting material.

Complex organic synthesis often necessitates the use of multiple protecting groups for different functional groups within the same molecule. An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. bham.ac.uknih.gov This allows for the selective unmasking of functional groups at desired points in a synthetic sequence. bham.ac.uk

The isoBOC (tert-butoxycarbonyl) group on the phenol is a cornerstone of such strategies. It is characteristically labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). organic-chemistry.orgorganic-chemistry.org Therefore, it is orthogonal to many other common protecting groups.

Table 2: Orthogonal Protecting Groups to the Acid-Labile Boc Group

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability to Boc Cleavage (Acid) |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Amine | Base (e.g., Piperidine) | Stable |

| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis (H₂, Pd/C) | Stable |

| Benzyl (B1604629) (Bn) | Alcohol, Phenol, Amine | Hydrogenolysis (H₂, Pd/C) | Stable |

| Silyl Ethers (e.g., TBS, TIPS) | Alcohol, Phenol | Fluoride (B91410) ion (e.g., TBAF) | Generally Stable (can be labile in strong acid) |

| Acetate (B1210297) (Ac) | Alcohol, Phenol | Base (e.g., K₂CO₃, MeOH) | Stable |

This orthogonality is critical. For instance, a synthetic intermediate could contain a Boc-protected phenol and an Fmoc-protected amine. The Fmoc group can be selectively removed with a base to allow for reaction at the amine, leaving the Boc-protected phenol intact. organic-chemistry.org Later in the synthesis, the Boc group can be removed with acid to reveal the phenol for a subsequent reaction.

Development of Specialized Organic Reagents and Catalysts

Beyond its role as a structural component, tert-butyl (4-bromophenyl) carbonate can serve as a precursor for the synthesis of specialized reagents and catalyst ligands. The bromine atom provides a handle for introducing other functionalities, particularly those relevant to catalysis.

A common strategy involves converting the aryl bromide to an organolithium or Grignard reagent. This highly reactive intermediate can then be quenched with various electrophiles. For example, reaction with a chlorophosphine (e.g., PPh₂Cl) would yield a phosphine-containing derivative. After deprotection of the phenol, this molecule could act as a bifunctional ligand, where the hydroxyl group might participate in catalyst-substrate interactions or influence the electronic properties of the phosphine (B1218219) metal center. Such ligands are highly sought after in asymmetric catalysis and for tuning the reactivity of transition metal catalysts.

Furthermore, derivatives of 4-bromophenol (B116583) have been investigated for their biological activity, suggesting that molecules built from this scaffold could be explored as new types of organocatalysts or bioactive probes. solubilityofthings.com The combination of the tris-4-bromophenylamminium radical cation with triethylsilane, for example, is used for the deprotection of tert-butyl groups. organic-chemistry.orgorganic-chemistry.org

Theoretical and Computational Studies of 4 Bromophenol, Isoboc

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and exploring potential energy surfaces. For 4-bromophenyl isobutyrate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.netnih.gov

The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. From this optimized geometry, crucial data such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Predicted Geometrical Parameters for 4-Bromophenyl Derivatives (Illustrative) This table presents typical data obtained from DFT calculations for compounds structurally similar to 4-bromophenyl isobutyrate, as direct computational studies on this specific molecule are not widely published. The values illustrate the type of information generated.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | C-C-O-C | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 4-bromophenyl isobutyrate, the electron-withdrawing bromine atom and the ester group influence the energies of these frontier orbitals. FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Related Aryl Compounds (Illustrative) This table demonstrates how FMO analysis is applied to various substituted aromatic compounds. The values illustrate the impact of different functional groups on electronic properties. researchgate.netmdpi.com

| Compound (Illustrative) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) |

| Derivative 5a | - | - | - | - |

| Derivative 5c | - | - | 4.27 | - |

| Derivative 5f | - | - | 5.19 | 2.60 |

| Imine Derivative 3a | -3.57 | - | 0.17-1.93 | - |

| Imine Derivative 3i | - | - | - | - |

Note: Lower ΔE gap indicates higher reactivity. Higher chemical hardness (η) indicates lower reactivity. researchgate.netmdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure.

For 4-bromophenyl isobutyrate, predicted chemical shifts for the aromatic protons, the methine proton of the isobutyryl group, and the methyl protons can be calculated. These theoretical values are then compared against experimental spectra. A strong correlation between the predicted and observed shifts confirms the proposed molecular structure. Discrepancies can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase computational model.

Table 3: Comparison of Predicted and Experimental NMR Chemical Shifts for 4-Bromophenyl isobutyrate (Hypothetical Data) This table provides a hypothetical but realistic comparison to illustrate the correlation between computationally predicted and experimentally observed NMR data.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Aromatic CH (ortho to Br) | 7.55 | 7.58 | 132.5 | 132.3 |

| Aromatic CH (ortho to O) | 7.05 | 7.08 | 122.0 | 122.4 |

| Isobutyryl CH | 2.80 | 2.83 | 34.5 | 34.2 |

| Isobutyryl CH₃ | 1.25 | 1.28 | 19.0 | 19.1 |

| Carbonyl C=O | - | - | 175.0 | 174.8 |

| C-Br | - | - | 119.0 | 118.7 |

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. nih.gov The calculated frequencies and their intensities can be used to generate a theoretical spectrum that can be compared with experimental data. nih.gov

This comparison aids in the assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations, such as the C=O stretch of the ester, the C-Br stretch, and various aromatic ring vibrations. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, and scaling factors are applied to improve the correlation.

Table 4: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative) This table shows representative data for key functional groups found in molecules like 4-bromophenyl isobutyrate.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3030-3080 |

| Aliphatic C-H Stretch | 2950-2990 | 2960-2980 |

| Carbonyl (C=O) Stretch | 1740 | 1735-1750 |

| Aromatic C=C Stretch | 1580, 1480 | 1590, 1490 |

| C-O (Ester) Stretch | 1250 | 1240-1260 |

| C-Br Stretch | 650 | 630-680 |

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface that connects reactants to products. A key application for a compound like 4-bromophenyl isobutyrate, which contains an aryl bromide, is modeling its participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction. Locating the transition state structure and calculating its energy provides critical information about the reaction's feasibility and rate. For complex, multi-step reactions like the Suzuki coupling (involving oxidative addition, transmetalation, and reductive elimination), DFT calculations can elucidate the mechanism and identify the rate-determining step. This predictive power is invaluable for optimizing reaction conditions and designing new synthetic pathways.

Molecular Dynamics Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulation studies focusing exclusively on 4-Bromophenol (B116583), isoBOC are not prevalent in publicly accessible research, the methodology is a powerful and standard approach for exploring the conformational landscape of such molecules. MD simulations provide atomic-level insights into the dynamic behavior of molecules, revealing the accessible conformations, their relative stabilities, and the energetic barriers between them. This section outlines the theoretical framework and procedural steps for conducting such a study on 4-Bromophenol, isoBOC.

Methodology of a Hypothetical MD Simulation

A typical MD simulation protocol for analyzing the conformational space of this compound would involve several key stages:

System Preparation: The initial 3D structure of the molecule would be generated. Force-field parameters, which are empirical functions that describe the potential energy of the system, would be assigned to all atoms. j-octa.comresearchgate.net For a small organic molecule like this, a general force field such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) would be appropriate. rsc.orgschrodinger.com The molecule would then be placed in a simulation box filled with an explicit solvent, most commonly water (e.g., using the TIP3P model), to mimic solution-phase conditions accurately. nih.govmdpi.comresearchgate.net Simulations in a vacuum are generally avoided as they can lead to unrealistic, collapsed conformations due to the lack of solvent screening. researchgate.net

Minimization and Equilibration: The system's energy is first minimized to remove any unfavorable atomic clashes or high-energy geometries. Following minimization, the system is gradually heated to the desired temperature (e.g., 298 K or 310 K) and then equilibrated under constant volume (NVT ensemble) and subsequently constant pressure (NPT ensemble). youtube.comnih.gov These equilibration steps ensure the system reaches thermal and pressure stability before the production simulation begins. youtube.com

Production Simulation: A long-duration simulation (typically hundreds of nanoseconds to microseconds) is run, during which the trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals. nih.govmdpi.com This trajectory contains the raw data for all subsequent analysis.

Analysis of Conformational Space

The primary analysis of the production trajectory would focus on the dihedral angles that define the conformation of the isoBOC side chain. Specifically, the torsion angles around the O-C(O) and C(O)-O bonds would be monitored.

Dihedral Angle Distribution: A histogram of the measured dihedral angles throughout the simulation would reveal the most frequently sampled rotational states. Peaks in the distribution correspond to stable or meta-stable conformers.

Potential of Mean Force (PMF): To quantify the energy landscape, a PMF calculation can be performed as a function of the key dihedral angles. This would yield the relative free energies of the different conformers and the heights of the energy barriers separating them, providing insight into the kinetics of conformational exchange.

Cluster Analysis: The simulation trajectory can be subjected to cluster analysis, where structurally similar snapshots are grouped. nih.gov This method identifies the most representative conformations and allows for the calculation of their population percentages, as illustrated in the hypothetical data table below.

Illustrative Research Findings

The following table represents the hypothetical results that could be obtained from a detailed MD simulation and conformational analysis of this compound. This data is for illustrative purposes only, as specific experimental or simulation data is not available.

| Conformer ID | Dihedral Angle (C-O-C=O) | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 | 65 |

| 2 | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 1.2 | 25 |

| 3 | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 2.5 | 8 |

| 4 | ~0° (syn-periplanar) | ~0° (syn-periplanar) | 4.0 | 2 |

This hypothetical data suggests that the most stable conformer (Conformer 1) would have the isoBOC chain in an extended, zig-zag-like arrangement. Other conformers, while less stable, would also be present in equilibrium, and the energy barriers calculated from a PMF analysis would determine how rapidly the molecule transitions between these states. Such detailed conformational knowledge is fundamental for understanding the molecule's behavior in a solution environment.

Analytical Methodologies for the Characterization and Quantification of 4 Bromophenol, Isoboc

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-Bromophenol (B116583), isoBOC, enabling the separation of the main compound from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent chromatographic methods.

HPLC is the principal technique for determining the purity of 4-Bromophenol, isoBOC, which is a non-volatile solid. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically employed. This method effectively separates the target compound from polar and non-polar impurities. Commercial suppliers of tert-butyl (4-bromophenyl)carbamate often use HPLC to specify a purity of greater than 97.0%.

A typical HPLC method for a structurally related compound, such as a bromo-substituted aniline (B41778) derivative, can be adapted for this compound. The method's parameters, including the column, mobile phase composition, and detector wavelength, are optimized to achieve a sharp peak for the main component, well-resolved from any impurity peaks. The purity is then calculated based on the relative peak areas.

Table 1: Representative HPLC Parameters for Purity Assessment of Aryl-Bromo Compounds

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and water with a modifier like formic acid or phosphoric acid |

| Gradient | Isocratic or gradient elution depending on the impurity profile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

While HPLC is ideal for the analysis of the non-volatile this compound itself, Gas Chromatography (GC) is the method of choice for the analysis of volatile impurities that may be present from the synthesis process. These can include residual solvents such as tetrahydrofuran (B95107) (THF), toluene, or other organic volatiles. chemscene.comorgsyn.org Headspace GC is a particularly powerful technique for this purpose as it allows for the analysis of volatile compounds in a solid or liquid sample without dissolving the sample, thereby avoiding potential interferences from the matrix. chemscene.com

In a typical headspace GC analysis, a sample of this compound is heated in a sealed vial, and a portion of the vapor (headspace) is injected into the GC system. A flame ionization detector (FID) is commonly used for the quantification of organic solvents. chemscene.com

Table 2: Typical Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature | Programmed from 40°C to 240°C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 30 min |

Advanced Spectroscopic Analysis Techniques (beyond basic characterization)

Beyond basic structural confirmation, advanced spectroscopic techniques offer quantitative insights into the purity and precise molecular formula of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. Current time information in Bangalore, IN. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined. Current time information in Bangalore, IN.leyan.com

For this compound, the well-resolved signals of the tert-butyl protons (a singlet at approximately 1.51 ppm) and the aromatic protons are suitable for quantification. rsc.org An internal standard must be chosen that has a known purity, is stable, and has a resonance signal that does not overlap with any of the analyte's signals.

Table 3: Illustrative Parameters for Quantitative ¹H NMR Analysis

| Parameter | Value/Condition |

|---|---|

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Internal Standard | Maleic anhydride (B1165640) or 1,4-Dinitrobenzene |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically > 30 s) |

| Pulse Angle | 90° |

| Number of Scans | 16 or higher for good signal-to-noise |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), it is possible to determine the exact molecular formula of the compound. This is a crucial step in structural elucidation and identity confirmation.

For this compound (C₁₁H₁₄BrNO₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum. HRMS can confirm the presence of this isotopic pattern and provide an exact mass measurement that corresponds to the calculated theoretical mass.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Calculated Monoisotopic Mass | 271.0208 Da (for ⁷⁹Br) / 273.0187 Da (for ⁸¹Br) |

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected Observation | A pair of molecular ion peaks separated by ~2 m/z units with nearly equal intensity, with the measured exact masses agreeing with the calculated values within a few ppm. |

Comparison and Contextualization Within Halogenated Phenol Derivatives

Reactivity Comparison with Other Bromophenol Derivatives (e.g., 2-Bromophenol (B46759), 2,4-Dibromophenol)

The reactivity of bromophenols in electrophilic aromatic substitution is significantly influenced by the position of the bromine atom(s) and the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it increases the rate of reaction at the positions ortho (2 and 6) and para (4) to it. quora.com Bromine, on the other hand, is a deactivating but also ortho-, para-directing group.

In the case of 2-bromophenol , the hydroxyl group strongly activates the 4- and 6-positions for electrophilic attack. nih.gov The bromine at the 2-position exerts a deactivating inductive effect but also directs incoming electrophiles to the 4- and 6-positions. This results in a complex reactivity profile where substitution can occur at multiple sites.

2,4-Dibromophenol presents a different scenario. With bromine atoms at both an ortho and the para position, the remaining open ortho position (6-position) and the meta position (3 and 5-positions) are the primary sites for further reaction. The strong deactivating effect of two bromine atoms makes the ring significantly less reactive than monobromophenols. In cross-coupling reactions, the different electronic environments of the C2-Br and C4-Br bonds can lead to regioselective reactions. researchgate.net For instance, in Suzuki cross-coupling reactions of 2,4-dibromopyridine, a related heterocyclic compound, selective reaction at the 2-position is often observed. researchgate.net

The introduction of the isoBOC protecting group on 4-bromophenol (B116583) alters its reactivity by masking the highly activating hydroxyl group. This modification is crucial for controlling reactions at other sites of the molecule.

Influence of Protecting Group on Aromatic Reactivity Profile

Protecting groups are essential tools in organic synthesis, temporarily modifying a functional group to prevent it from reacting while other transformations are carried out elsewhere in the molecule. wiley.comorganic-chemistry.org The choice of protecting group is critical as it influences the stability and reactivity of the protected molecule. scirp.orgharvard.edu

The isobutyloxycarbonyl (isoBOC) group, like the more common tert-butoxycarbonyl (Boc) group, is a carbonate-based protecting group for phenols. scirp.orgtotal-synthesis.com These groups are generally introduced by reacting the phenol (B47542) with the corresponding chloroformate or dicarbonate (B1257347). mobt3ath.comacs.org

The primary role of the isoBOC group on 4-bromophenol is to decrease the electron-donating ability of the phenolic oxygen towards the aromatic ring. The lone pairs on the oxygen are delocalized into the carbonyl group of the isoBOC moiety, thereby reducing their participation in the aromatic system. This has several important consequences:

Reduced Ring Activation: The deactivating effect of the isoBOC group makes the aromatic ring less susceptible to electrophilic attack compared to the free phenol. This allows for selective reactions at other functional groups without undesired side reactions on the aromatic ring.

Altered Directing Effects: While the oxygen still directs ortho and para, the deactivation of the ring by the isoBOC group can modulate the regioselectivity of certain reactions.

Facilitation of Metal-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Stille couplings, which are catalyzed by transition metals such as palladium, the presence of a free phenolic proton can be problematic. guidechem.comyoutube.com The isoBOC group prevents the formation of a phenoxide anion under basic reaction conditions, which could otherwise interfere with the catalyst or the reaction mechanism. This allows for efficient and controlled formation of new carbon-carbon bonds at the position of the bromine atom.

The stability of the protecting group is also a key factor. The Boc group, and by extension the isoBOC group, is known to be stable under a variety of conditions but can be readily cleaved under acidic conditions. researchgate.netorganic-chemistry.org Some studies have also shown that Boc groups on phenols can be labile to basic conditions. researchgate.net

Analogues and Derivatives with Modified IsoBOC Moieties or Other Protecting Groups

A wide array of protecting groups for phenols exists, each with its own set of advantages and disadvantages regarding stability and cleavage conditions. rsc.org The choice of protecting group allows for fine-tuning of the reactivity and compatibility with other synthetic steps.

Analogues with Modified Carbonate Protecting Groups:

tert-Butoxycarbonyl (Boc): The most common carbonate protecting group. It is widely used due to its stability and ease of removal under acidic conditions. total-synthesis.comhighfine.comquora.com

Fluorenylmethyloxycarbonyl (Fmoc): This group is notable for its lability under basic conditions, offering an orthogonal protection strategy to the acid-labile Boc and isoBOC groups. total-synthesis.comhighfine.com

Other Classes of Protecting Groups for Phenols:

Ethers: Methyl and benzyl (B1604629) ethers are common, but their cleavage often requires harsh conditions. rsc.org

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used and can be cleaved under specific conditions, often with fluoride (B91410) reagents. organic-chemistry.org

Acetals: Methoxymethyl (MOM) and tetrahydropyranyl (THP) are examples of acetal (B89532) protecting groups, which vary in their acid stability. beilstein-journals.org

The development of new protecting groups is an ongoing area of research, aiming for greater selectivity, milder installation and removal conditions, and improved compatibility with a broader range of reactions. rsc.org

Contribution to the Broader Field of Protected Phenols in Organic Synthesis

Protected phenols, including 4-Bromophenol, isoBOC, are fundamental building blocks in the synthesis of complex organic molecules. Their importance stems from the prevalence of the phenol motif in natural products, pharmaceuticals, and materials. rsc.org

The ability to selectively protect a phenolic hydroxyl group allows for:

Multi-step Synthesis: By temporarily masking the reactivity of the phenol, chemists can perform a sequence of reactions on other parts of the molecule without interference. scirp.org

Orthogonal Protection Strategies: The availability of protecting groups with different cleavage conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile) enables the selective deprotection of one functional group in the presence of others, a cornerstone of modern synthetic chemistry. organic-chemistry.org

Fine-tuning of Reactivity: As discussed, protecting groups can modulate the electronic properties of the aromatic ring, influencing the outcome of subsequent reactions.

The use of protected bromophenols is particularly significant in the context of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the construction of biaryl and other complex structures, which are common motifs in medicinally active compounds. By providing a stable and reactive handle (the bromine atom) on a protected phenol, compounds like this compound serve as key precursors for the synthesis of a diverse array of more complex molecules.

Q & A

Basic Research Questions